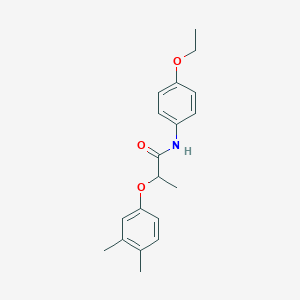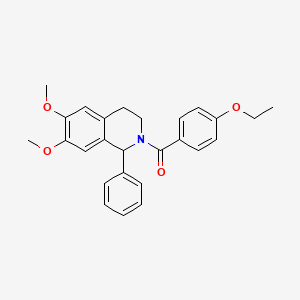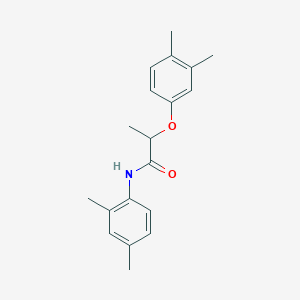![molecular formula C19H19BrFN3O3 B4053292 (2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4053292.png)
(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone
Descripción general
Descripción
(2-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C19H19BrFN3O3 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazine is 435.05938 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The molecule , while not directly mentioned in available literature, relates to various chemical entities and derivatives that have been synthesized and evaluated for their antimicrobial activities. For instance, compounds related to the structural framework of piperazine derivatives, such as those involving fluorine, bromine, and nitro groups, have been synthesized and found to exhibit high antimicrobial activity against certain bacteria strains, including Mycobacterium smegmatis (Yolal et al., 2012). These findings suggest that derivatives of piperazine with similar substituents may hold potential for antimicrobial applications.
Electrospray-Active Derivatization Reagents for Hydroxysteroids
In the context of analytical chemistry, derivatives of piperazine, specifically those incorporating nitrophenyl groups, have been developed as derivatization reagents for the detection of steroids. Such compounds, including derivatization agents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine, have enabled significantly enhanced sensitivity in the liquid chromatography-electrospray ionization-mass spectrometric determination of steroids (Nishio et al., 2007). This highlights the utility of piperazine derivatives in improving analytical methodologies for bioactive compounds.
Synthesis of Benzimidazoles with Antioxidant and Glucosidase Inhibitory Activities
Derivatives of piperazine, such as those incorporating benzimidazole moieties, have been synthesized and shown to possess significant antioxidant activities and glucosidase inhibitory potentials. These compounds, synthesized via a 'onepot' nitro reductive cyclization reaction, have demonstrated very high scavenging activity in in vitro assays, indicating their potential in the development of therapeutics targeting oxidative stress and glucose metabolism disorders (Özil et al., 2018).
Development of Fluorinated Derivatives for Antitumor Applications
Fluorinated derivatives of benzothiazoles, structurally related to the compound through the presence of fluorine, bromine, and nitro substituents, have been developed and evaluated for their antitumor properties. Such compounds have demonstrated potent cytotoxicity in vitro against various cancer cell lines, underscoring the significance of halogenated and nitro-substituted compounds in the design of anticancer drugs (Hutchinson et al., 2001).
Propiedades
IUPAC Name |
(2-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3O3/c1-12-9-18(16(21)10-17(12)24(26)27)22-7-8-23(13(2)11-22)19(25)14-5-3-4-6-15(14)20/h3-6,9-10,13H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDIPIKRZRQPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2Br)C3=C(C=C(C(=C3)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(dimethylamino)tetrahydro-3-thienyl]methyl}-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4053211.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4053218.png)

![2-[[3-[(2-Fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1,2-oxazolidine](/img/structure/B4053240.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B4053241.png)


![5-(3-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4053264.png)
![N-[2-(butan-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B4053271.png)

![4-({4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4053298.png)
![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}-2-phenylpropanamide](/img/structure/B4053299.png)
![methyl 11-(3-bromophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4053307.png)
![4-ethoxy-3-nitro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B4053319.png)
